REACTION_CXSMILES
|
Cl[CH2:2][CH2:3]Cl.COCCO.C(=O)([O-])[O-].[K+].[K+].[C:16]([O:24][CH2:25][CH3:26])(=[O:23])[CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[C:17]1([C:18]([O:20][CH2:21][CH3:22])=[O:19])([C:16]([O:24][CH2:25][CH3:26])=[O:23])[CH2:3][CH2:2]1 |f:2.3.4,6.7|
|
Name
|
|
Quantity
|
296.9 g
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COCCO
|
Name
|
|
Quantity
|
177.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
152.2 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
was removed by azeotropic distillation with 1,2-dichloroethane throughout the reaction
|
Name
|
|
Type
|
|
Smiles
|
C1(CC1)(C(=O)OCC)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |